![molecular formula C8H14ClNO2 B2354340 Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride CAS No. 2378506-91-1](/img/structure/B2354340.png)

Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

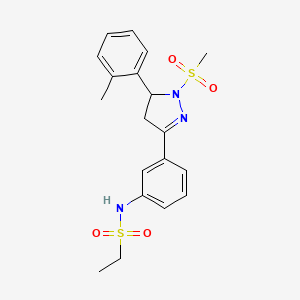

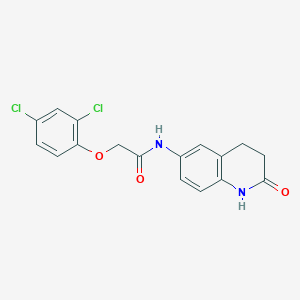

“Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride” is a chemical compound with the molecular formula C8H14ClNO2 . It is also known by its IUPAC name "methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride" .

Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic ring with a nitrogen atom incorporated into the ring system . The carboxylate group is attached to one of the carbon atoms in the ring, and a methyl group is attached to the carboxylate group .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 191.66 . The InChI code for this compound is 1S/C8H13NO2.ClH/c1-11-7(10)6-2-8(3-6)4-9-5-8;/h6,9H,2-5H2,1H3;1H .科学的研究の応用

Synthesis and Chemical Properties

Synthesis and Derivatives Formation : Methyl 1-azaspiro[3.3]heptane-6-carboxylate derivatives, such as methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, are obtained via highly regioselective 1,3-dipolar cycloaddition reactions. These compounds are synthesized as mixtures of diastereoisomers and play a role in developing new chemical entities (Molchanov & Tran, 2013).

Chemical Transformations : Treatment of certain derivatives leads to the cleavage of the N–O bond in the isoxazolidine ring. This process results in the formation of compounds like 1,3-amino alcohols, which can undergo further cyclization to produce bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

Building Blocks for Amino Acids Synthesis : Methyl 1-azaspiro[3.3]heptane-6-carboxylate derivatives are utilized in the synthesis of unique amino acids. These acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, are important for advancements in chemistry, biochemistry, and drug design due to their structural uniqueness (Radchenko, Grygorenko, & Komarov, 2010).

Synthesis of Novel Azetidine and Cyclobutane Derivatives : Efficient and scalable synthetic routes to compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrate the versatility of Methyl 1-azaspiro[3.3]heptane-6-carboxylate in creating novel compounds. These derivatives provide access to chemical spaces complementary to piperidine ring systems, important in medicinal chemistry (Meyers et al., 2009).

Basis for Antiviral Drug Synthesis : Derivatives of Methyl 1-azaspiro[3.3]heptane-6-carboxylate are key elements in the industrial synthesis of antiviral drugs like ledipasvir. The compound's unique structure aids in developing new, potent antiviral agents (López et al., 2020).

Optimization for Medicinal Chemistry : Studies on azaspiro[3.3]heptanes, as replacements for common heterocycles in medicinal chemistry, reveal their potential in lowering lipophilicity. This characteristic is crucial for the drug discovery process, influencing the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceutical compounds (Degorce, Bodnarchuk, & Scott, 2019).

Safety And Hazards

特性

IUPAC Name |

methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(5-6)2-3-9-8;/h6,9H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBIXUGMWUCUBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(C1)CCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-azaspiro[3.3]heptane-6-carboxylate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2354261.png)

![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)

![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2354266.png)

![2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B2354270.png)

![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)

![N-(2-furylmethyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2354273.png)

![2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2354278.png)